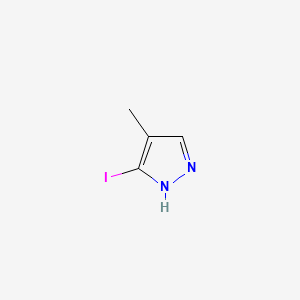

5-Iodo-4-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

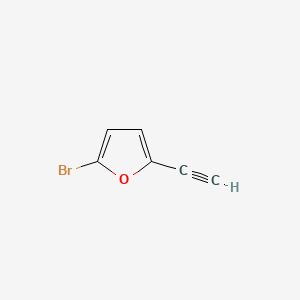

5-Iodo-4-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H5IN2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Iodo-4-methyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Other methods include utilizing transition-metal catalysts and photoredox reactions . In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields .Molecular Structure Analysis

The molecular structure of 5-Iodo-4-methyl-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . This structure serves as a core element in various sectors of the chemical industry, including medicine and agriculture .Chemical Reactions Analysis

Pyrazoles, including 5-Iodo-4-methyl-1H-pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Applications De Recherche Scientifique

As a Building Block in Chemical Synthesis : The pyrazole nucleus, including derivatives like 4-iodo-3-trifluoromethylpyrazole, is a recurring scaffold in CropScience and oncology research. These iodinated pyrazole derivatives serve as building blocks for new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).

In NMR Spectroscopy Studies : The synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo congeners, has been explored. These compounds are valuable for detailed NMR spectroscopic studies (Holzer & Gruber, 1995).

In Pharmaceutical Research : Pyrazole derivatives like 5-methyl-4-phenyl-1H-pyrazole have been identified as inhibitors of protein kinase B, a target in cancer therapy. This discovery was made using fragment-based screening techniques and structure-based design (Saxty et al., 2007).

For Synthesis of Antiproliferative Agents : Novel pyrazole derivatives have been synthesized for potential use as antiproliferative agents in treating cancer. These compounds, such as 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, showed cytotoxic effects against breast cancer and leukemic cells, indicating their potential in cancer treatment (Ananda et al., 2017).

In Antimicrobial Research : Pyrazole derivatives have shown antimicrobial activities against standard bacterial and fungal strains. This highlights the potential of pyrazole-based drug molecules in the field of pharmacology, particularly as antimicrobial agents (Shubhangi et al., 2019).

In Organic Synthesis : Pyrazoles are used in electrosynthesis, where iodination of precursors on a Pt-anode in aqueous solutions of KI is employed to create 4-iodo derivatives. This process demonstrates the significance of pyrazole derivatives in organic synthesis (Lyalin et al., 2010).

Propriétés

IUPAC Name |

5-iodo-4-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMUDCINLAXPAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-4-methyl-1H-pyrazole | |

CAS RN |

24086-18-8 |

Source

|

| Record name | 3-iodo-4-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)